molecular formula C18H17N3O3S B4067841 N-(6-butyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

N-(6-butyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B4067841
M. Wt: 355.4 g/mol
InChI Key: HFPDYUCLZJEBST-UHFFFAOYSA-N
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Description

N-(6-butyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.09906259 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

N-(6-butyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide and its derivatives have shown promise as potential anticancer agents. For instance, 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, closely related to this compound, have demonstrated cytotoxicity against several human neoplastic cell lines. Compound 6 from this series, in particular, exhibited potent anticancer activity, suggesting a promising avenue for future cancer treatments (Romero-Castro et al., 2011).

Antitumor Activities

Related benzothiazole derivatives have been explored for their antitumor properties. Novel derivatives of 6-amino-2-phenylbenzothiazole, for example, displayed significant cytostatic activities against various human cell lines including cervical, breast, and colon cancer cells, highlighting the potential of benzothiazole derivatives in tumor treatment strategies (Racané et al., 2006).

Molecular and Vibrational Studies

The molecular structures and vibrational wavenumbers of benzothiazole derivatives have been studied using quantum chemical calculations and spectroscopic techniques. Such studies are vital for understanding the chemical reactivity and potential drug-like properties of these compounds (Ünsalan et al., 2020).

Antiparasitic Properties

Benzothiazole derivatives have also been investigated for their antiparasitic properties. For example, derivatives have been tested against Leishmania infantum and Trichomonas vaginalis, with some compounds demonstrating promising antiprotozoal activities (Delmas et al., 2002).

Antibacterial Activity

Hydroxy-substituted benzothiazole derivatives have shown potent antibacterial activities against Streptococcus pyogenes, indicating the potential use of benzothiazole derivatives as antibacterial agents (Gupta, 2018).

Properties

IUPAC Name

N-(6-butyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-2-3-6-12-9-10-14-16(11-12)25-18(19-14)20-17(22)13-7-4-5-8-15(13)21(23)24/h4-5,7-11H,2-3,6H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPDYUCLZJEBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-butyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.